1,3-Bis(2-fluorophenyl)thiourea
Overview
Description
1,3-Bis(2-fluorophenyl)thiourea is an organosulfur compound with the molecular formula C13H10F2N2S It is a derivative of thiourea, where two fluorophenyl groups are attached to the nitrogen atoms of the thiourea core
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2-fluorophenyl)thiourea can be synthesized through the reaction of 2-fluoroaniline with thiophosgene. The general reaction scheme is as follows:
Step 1: 2-Fluoroaniline is reacted with thiophosgene in the presence of a base such as triethylamine.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-fluorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(2-fluorophenyl)thiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-fluorophenyl)thiourea involves its interaction with molecular targets such as enzymes and proteins. It can form strong hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biological pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2-chlorophenyl)thiourea
- 1,3-Bis(4-chlorophenyl)thiourea
- 1,3-Bis(2,6-dichlorophenyl)thiourea
- 1,3-Bis(3-iodophenyl)thiourea
- 1,3-Bis(4-cyanophenyl)thiourea
Uniqueness
1,3-Bis(2-fluorophenyl)thiourea is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its chlorinated or iodinated counterparts. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,3-bis(2-fluorophenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2S/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMLHTDWAFZBDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958012 | |
Record name | N,N'-Bis(2-fluorophenyl)carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671679 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
368-05-8 | |
Record name | NSC51804 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Bis(2-fluorophenyl)carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-BIS(2-FLUOROPHENYL)-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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